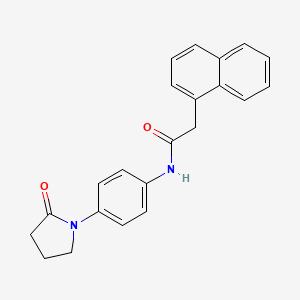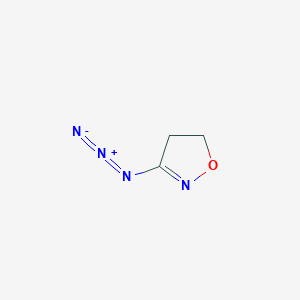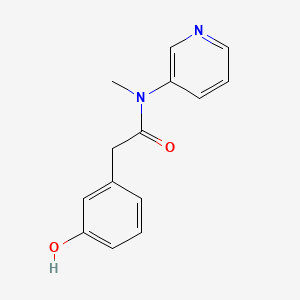
N-(pyridin-3-yl)-N-méthyl-2-(3-hydroxyphényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide is a chemical compound that features a hydroxyphenyl group, a methyl group, and a pyridinyl group attached to an acetamide backbone
Applications De Recherche Scientifique
2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors .
Mode of Action
Related compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking gaba receptors . This suggests that 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that compounds blocking gaba receptors can affect various neurological pathways, leading to changes in mood, sleep patterns, and other neurological functions .
Pharmacokinetics
The pharmacokinetic profiles of similar compounds have been evaluated .
Result of Action
Compounds that block gaba receptors, like zolpidem, can induce sleep and reduce anxiety , suggesting that 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide might have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxybenzaldehyde, methylamine, and 3-pyridinecarboxylic acid.
Formation of Intermediate: The 3-hydroxybenzaldehyde is first reacted with methylamine to form an imine intermediate.
Acylation: The imine intermediate is then acylated with 3-pyridinecarboxylic acid to form the final product, 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 2-(3-hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)ethylamine.
Substitution: Formation of 2-(3-halophenyl)-N-methyl-N-(pyridin-3-yl)acetamide.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Hydroxyphenyl)-N-methylacetamide: Lacks the pyridinyl group, which may reduce its ability to interact with certain biological targets.
2-(3-Hydroxyphenyl)-N-(pyridin-3-yl)acetamide: Lacks the methyl group, which may affect its solubility and pharmacokinetic properties.
Uniqueness
2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide is unique due to the presence of both the hydroxyphenyl and pyridinyl groups, which enhance its ability to interact with a wide range of biological targets. The methyl group also contributes to its solubility and overall pharmacokinetic profile, making it a promising candidate for further research and development.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-N-methyl-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(12-5-3-7-15-10-12)14(18)9-11-4-2-6-13(17)8-11/h2-8,10,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXPHFDUFTKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=CC=C1)C(=O)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)

![2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile](/img/structure/B2517476.png)

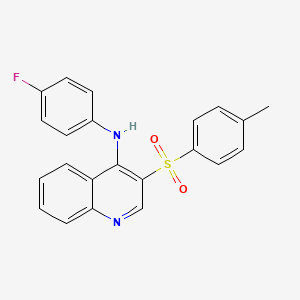
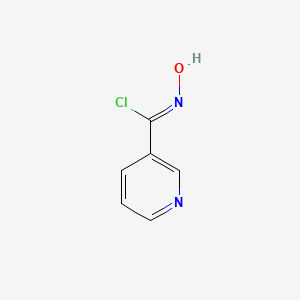
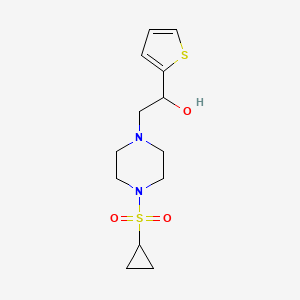
![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)
![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL](/img/structure/B2517487.png)
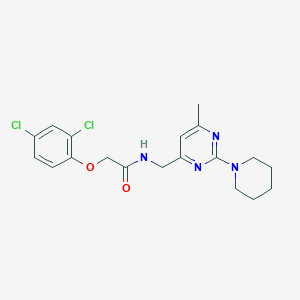

![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)
